molecular formula C8H8F3NO2 B1344238 2-Methoxy-5-(trifluoromethoxy)aniline CAS No. 660848-57-7

2-Methoxy-5-(trifluoromethoxy)aniline

Cat. No.: B1344238
CAS No.: 660848-57-7
M. Wt: 207.15 g/mol
InChI Key: MKAPTOAKEPIGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichlorotrifluoromethoxy-benzene followed by catalytic hydrogenation of the resulting nitro compounds. The nitration process is carried out at temperatures between -20°C and +80°C, and the hydrogenation step is performed under catalytic conditions to yield the desired aniline derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Methoxy-5-(trifluoromethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as binding to enzymes or receptors, altering their activity, and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)aniline
  • 2-(Trifluoromethoxy)aniline
  • 2,5-Dimethoxyaniline
  • 4-(Trifluoromethyl)aniline

Comparison: 2-Methoxy-5-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical propertiesFor example, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAPTOAKEPIGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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